molecular formula C19H18 B13958570 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- CAS No. 63020-69-9

15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl-

Cat. No.: B13958570
CAS No.: 63020-69-9
M. Wt: 246.3 g/mol
InChI Key: VIXOCBYDWNJXKU-UHFFFAOYSA-N
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Description

15H-Cyclopenta[a]phenanthrene, 16,17-dihydro-11,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a fused cyclopentane-phenanthrene backbone. The parent structure, 15H-cyclopenta[a]phenanthrene, consists of a phenanthrene moiety (three fused benzene rings) fused to a cyclopentane ring, resulting in a planar, aromatic system . The target compound features two methyl groups at positions 11 and 12 and a partially saturated cyclopentane ring (16,17-dihydro modification), which reduces ring strain and alters electronic properties compared to fully aromatic analogs .

Synthesis: A key synthesis route involves the condensation of 2-(2-naphthyl)cyclopentanone with malonodinitrile, followed by cyclization in concentrated sulfuric acid to yield intermediates. Sequential defunctionalization removes nitrile and amine groups, producing the final compound .

Properties

CAS No.

63020-69-9

Molecular Formula

C19H18

Molecular Weight

246.3 g/mol

IUPAC Name

11,12-dimethyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C19H18/c1-12-13(2)19-16-7-4-3-6-14(16)10-11-18(19)17-9-5-8-15(12)17/h3-4,6-7,10-11H,5,8-9H2,1-2H3

InChI Key

VIXOCBYDWNJXKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC3=CC=CC=C32)C4=C1CCC4)C

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed Diels-Alder Reaction Approach

A prominent and efficient synthetic route involves the Lewis acid-catalyzed Diels-Alder reaction , which rapidly assembles the cyclopenta[a]phenanthrene skeleton. This method uses 1,2-dihydro-7-methoxy-4-vinylnaphthalene as the diene and an α-heterosubstituted cyclopentenone (acting as a cyclopentynone equivalent) as the dienophile. The reaction is catalyzed by tin(IV) chloride (SnCl4), a Lewis acid, facilitating cycloaddition to form key intermediates.

  • The reaction of α-(phenylselenyl)cyclopentenone or α-bromocyclopentenone with the diene in the presence of 1.5 equivalents of SnCl4 followed by elimination with hydrogen peroxide or DBU yields the intermediate 15,16-dihydro-3-methoxycyclopenta[a]phenanthren-17-one with overall yields of 28% and 59%, respectively.

  • The use of a methoxime protecting group for the 17-ketone is unique in this synthesis, allowing for selective deprotection under mild conditions using low-valent titanium reagents (generated by reducing TiCl3-3THF with DIBAL-H).

  • Subsequent treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) affords the desired 3,4-trans-dihydro-3,4-diol derivative in 83% yield.

  • This approach achieves the synthesis of the target diol in 10 steps with an overall yield of 9.6% starting from the α-bromocyclopentenone precursor.

  • Additionally, bay-region syn-3,4-diol 1,2-epoxide derivatives can be synthesized from this diol in two steps, expanding the chemical diversity of cyclopenta[a]phenanthrene derivatives.

Steroid-Oxazin Derivative Synthesis Strategy

Another synthetic strategy involves the preparation of steroid-oxazin derivatives related to the cyclopenta[a]phenanthrene framework, which may include the 16,17-dihydro-11,12-dimethyl substitution pattern.

  • The synthesis begins with the reaction of β-naphthol with ethylenediamine and formaldehyde in methanol under reflux, producing a 3-(1H-naphtho[1,2-e]oxazin-2(3H)-yl)propan-1-amine intermediate in 70% yield.

  • This intermediate is then reacted with dehydroisoandrosterone 3-sulfate in the presence of boric acid catalyst in a chloroform:methanol mixture at room temperature to form a steroid-oxazin derivative.

  • Further reaction with chloroacetyl chloride and triethylamine yields a chlorinated steroid-oxazin compound.

  • The structures of these compounds have been confirmed by elemental analysis, infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, demonstrating the feasibility of constructing complex cyclopenta[a]phenanthrene-related molecules via oxazin intermediates.

  • This method offers advantages such as good yields, simplicity, low cost, and ease of workup, making it a valuable alternative synthetic route.

Summary of Key Preparation Data

Preparation Step Reagents/Catalysts Conditions Yield (%) Notes
Diels-Alder reaction of 1,2-dihydro-7-methoxy-4-vinylnaphthalene with α-bromocyclopentenone SnCl4 (1.5 equiv), elimination with DBU Lewis acid catalysis, room temp 59 Key intermediate 15,16-dihydro-3-methoxycyclopenta[a]phenanthren-17-one
Methoxime protecting group deprotection Low-valent titanium reagent (TiCl3-3THF + DIBAL-H) Mild conditions 51 Selective deprotection of acid-sensitive ketone
Deprotection of bis-(TBDMS) ether TBAF in THF Room temperature 83 Formation of 3,4-trans-dihydro-3,4-diol
β-Naphthol + Ethylenediamine + Formaldehyde Reflux in methanol 6 hours 70 Formation of 3-(1H-naphtho[1,2-e]oxazin-2(3H)-yl)propan-1-amine
Reaction with dehydroisoandrosterone 3-sulfate Boric acid catalyst Room temperature Not specified Formation of steroid-oxazin derivative
Reaction with chloroacetyl chloride Triethylamine Room temperature Not specified Formation of chlorinated steroid-oxazin derivative

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR data confirm the structural integrity of intermediates and final products, showing characteristic chemical shifts corresponding to the cyclopenta[a]phenanthrene core and substituents.

  • Infrared (IR) Spectroscopy : Functional groups such as hydroxyls, ketones, and oxazin rings are identified by characteristic absorption bands.

  • Mass Spectrometry (MS) : Electron ionization mass spectra provide molecular ion peaks consistent with expected molecular weights, confirming molecular formulas.

  • Elemental Analysis : Carbon, hydrogen, nitrogen, and oxygen percentages closely match calculated values, validating compound purity and composition.

Chemical Reactions Analysis

Types of Reactions

15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, potentially leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific context and conditions .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular formula : Likely C₁₉H₁₈ (inferred from parent structure C₁₇H₁₂ with two methyl groups and two additional hydrogens) .
  • Molecular weight : ~246.3 g/mol (estimated).
  • Boiling point : Expected to exceed 415°C (based on parent compound data) .
  • LogP : Higher than the parent compound (LogP = 4.56 for 15H-cyclopenta[a]phenanthrene), suggesting increased hydrophobicity due to methyl groups .

Below is a detailed comparison of structural, synthetic, and functional attributes with related cyclopenta-phenanthrene derivatives.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Key Features Synthesis Method Biological Activity
16,17-Dihydro-11,12-dimethyl-15H-cyclopenta[a]phenanthrene C₁₉H₁₈ (inferred) 11,12-dimethyl; 16,17-dihydro Enhanced hydrophobicity; reduced aromaticity in cyclopentane ring Condensation-cyclization (malonodinitrile) Potential carcinogen (structural analogy)
16,17-Dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene C₁₈H₁₆O 11-methoxy; 16,17-dihydro Polar methoxy group; metabolites include keto-analogs and diols Ketone intermediate derivatization Confirmed carcinogenicity
15,16-Dihydro-12-methylcyclopenta[a]phenanthren-17-one C₁₈H₁₄O 12-methyl; 17-keto Ketone functionality at position 17; increased reactivity for nucleophiles Friedel-Crafts acylation or oxidation Not reported
3-Chloro-16,17-dihydro-17,17-dimethyl-15H-cyclopenta[a]phenanthrene C₁₉H₁₇Cl 3-chloro; 17,17-dimethyl Steric hindrance from geminal dimethyl; halogen enhances electrophilicity Halogenation of parent structure Suspected mutagenicity
15H-Cyclopenta[a]phenanthrene (parent) C₁₇H₁₂ None Fully aromatic system; planar geometry Cyclization of naphthylcyclopentanone derivatives Carcinogenic potential
Key Observations:

Halogenation (e.g., chlorine in ) introduces electrophilic sites, increasing reactivity toward DNA adduct formation, a known carcinogenic mechanism in PAHs .

Synthetic Complexity :

  • The target compound’s synthesis requires precise defunctionalization steps , whereas methoxy or halogenated derivatives are synthesized via simpler substitution reactions .

Biological Implications: The methoxy derivative’s metabolites (e.g., diols and keto-analogs) are implicated in carcinogenesis through oxidative stress and DNA intercalation .

Biological Activity

15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- (CID 173887) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly its carcinogenic properties. Understanding the biological activity of this compound is crucial for assessing its risk in environmental and health contexts.

Chemical Structure and Properties

The compound has the molecular formula C19H18C_{19}H_{18} and features a complex polycyclic structure that contributes to its biological interactions. The presence of methyl groups and the dihydro configuration may influence its metabolic pathways and biological effects.

Biological Activity Overview

Research indicates that 15H-Cyclopenta(a)phenanthrene derivatives exhibit significant biological activity, particularly in relation to carcinogenesis. The following sections will detail specific findings regarding its biological activity.

Carcinogenic Potential

  • Tumorigenicity Studies :
    • A study showed that 15H-Cyclopenta(a)phenanthrene can be oxidized in vitro by mixed function oxidases, leading to the formation of metabolites such as trans-3,4-dihydrodiol, which is suggested to be a proximate tumorigenic agent .
    • The compound demonstrated tumorigenic activity when applied to the skin of T.O. mice, supporting its classification as a potential carcinogen .
  • Metabolic Activation :
    • The oxidation process generates various metabolites that can form DNA adducts, a key mechanism through which many carcinogens exert their effects. The identification of trans-1,2-dihydrodiol as a metabolite further illustrates the complex metabolic pathways involved .

Study 1: Tumorigenicity in Mice

  • Objective : To evaluate the tumorigenic potential of 15H-Cyclopenta(a)phenanthrene in vivo.
  • Methodology : T.O. mice were treated with the compound topically.
  • Findings : The study reported significant tumor formation at the application site, corroborating earlier findings regarding its carcinogenic potential.

Study 2: In Vitro Metabolism

  • Objective : To investigate the metabolic products of 15H-Cyclopenta(a)phenanthrene.
  • Methodology : Liver microsomes from rats were used to study the oxidation of the compound.
  • Findings : Major metabolites included trans-3,4-dihydrodiol and trans-1,2-dihydrodiol, which were shown to form stable adducts with DNA .

Summary of Biological Activities

Activity TypeDescription
CarcinogenicityDemonstrated tumorigenic potential in animal models
MetabolismOxidation produces reactive metabolites capable of DNA adduct formation
Mechanism of ActionFormation of dihydrodiols implicated in tumorigenesis

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